Acetic acid, mixt. with hydrobromic acid

Organic synthesis Acid catalysis Reagent selection

Select 33% HBr in acetic acid for reactions demanding a strictly non-aqueous, highly nucleophilic Brønsted acid. Unlike aqueous HBr, this reagent prevents hydrolysis side reactions and enables retention or directed migration of bromine substituents during demethylation—avoiding undesired debromination that adds synthetic steps. The enhanced acidity (lower pKa) in acetic acid accelerates ether cleavage and ensures efficient SN2 displacement for alkyl bromide synthesis. Ideal for solid-phase peptide Boc deprotection without tryptophan oxidation.

Molecular Formula HBr
Molecular Weight 80.91
CAS No. 37348-16-6
Cat. No. B1146705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, mixt. with hydrobromic acid
CAS37348-16-6
SynonymsAcetic Acid Mixture with Hydrobromic Acid
Molecular FormulaHBr
Molecular Weight80.91
Structural Identifiers
SMILESCC(=O)O.Br
InChIInChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid Mixture with Hydrobromic Acid (CAS 37348-16-6): Essential Reagent for Anhydrous Bromination and Ether Cleavage


Acetic acid, mixt. with hydrobromic acid (CAS 37348-16-6), commonly supplied as a 30–33% w/w solution of anhydrous hydrogen bromide (HBr) in glacial acetic acid , is a non-aqueous, strongly acidic reagent widely employed in organic synthesis for electrophilic brominations, nucleophilic substitutions, and protective group cleavage . Its combination of a potent Brønsted acid (HBr) with an organic solvent (acetic acid) enables reactions that are incompatible with water, while its unique acidity profile distinguishes it from aqueous HBr solutions and other halogenating agents [1].

Why Acetic Acid with Hydrobromic Acid (CAS 37348-16-6) Cannot Be Replaced by Aqueous HBr or Other Halogenating Mixtures


Direct substitution of this reagent with aqueous hydrobromic acid, HCl/acetic acid, or other brominating agents frequently leads to divergent reaction outcomes due to fundamental differences in acidity, nucleophilicity, and solvent environment. The non-aqueous medium prevents unwanted hydrolysis side reactions [1], while the unique pKa of HBr in acetic acid (significantly lower than in water) alters protonation equilibria and reaction kinetics [2]. Moreover, commercial grades vary in HBr concentration (30–33% w/w), free bromine content, and water specification, each of which directly impacts yield, selectivity, and impurity profile in sensitive transformations .

Quantitative Evidence for Selecting Acetic Acid with Hydrobromic Acid (CAS 37348-16-6) Over Comparators


Acidity Enhancement: HBr in Acetic Acid vs. Aqueous HBr (pKa Difference)

The effective acidity of HBr in acetic acid is substantially greater than that of aqueous HBr. In aqueous solution, HBr dissociates to H3O+ with a conjugate acid pKa of –1.7, which effectively caps the acid strength [1]. In glacial acetic acid, the conjugate acid is CH3COOH2+, which has a significantly lower pKa, making the HBr/acetic acid mixture far more acidic than any achievable aqueous HBr solution [2]. This enhanced acidity accelerates proton-dependent steps in brominations, ether cleavages, and deprotections that are sluggish or fail in water.

Organic synthesis Acid catalysis Reagent selection

Demethylation Selectivity: 33% HBr/AcOH vs. 48% Aqueous HBr (Product Distribution)

In the demethylation of 6-bromoveratric acid, the use of HBr/acetic acid (33%) directs bromine migration to yield primarily 5-bromoprotocatechuic acid in good yield [1]. In contrast, demethylation with 48% aqueous hydrobromic acid under otherwise analogous conditions produces mainly debrominated protocatechuic acid, with only a small amount of the desired 5-bromo product [1]. This demonstrates a marked difference in chemoselectivity and product distribution attributable to the solvent environment.

Demethylation Natural product synthesis Halogen migration

Catalytic Activity in Bromination: HBr/AcOH vs. No Catalyst and Alternative Catalysts

In a model bromination reaction, the presence of HBr in acetic acid (0.2 equivalents) reduced the product yield to 6%, compared to 12% with no catalyst, indicating that HBr/AcOH can act as a reaction modulator rather than a simple promoter [1]. Under the same conditions, other catalysts such as 4-fluoroaniline gave 13% yield, iodine gave 33% yield, and catalyst 3 gave 71% yield [1]. This data highlights that HBr/AcOH does not merely accelerate bromination uniformly; its effect is substrate- and condition-dependent, and it may suppress undesired pathways in specific contexts.

Bromination Catalysis Reaction optimization

Specification Variability: 33% HBr/AcOH vs. Alternative Grades and Aqueous HBr

Commercial HBr in acetic acid is supplied with tightly controlled specifications that differentiate it from alternative grades and from aqueous HBr solutions. A standard 33 wt% HBr/AcOH product (Sigma-Aldrich) has an assay range of 31.5–34.5% (titration), water content ≤1% (KFT), and density 1.40 g/mL at 20°C . In contrast, 48% aqueous HBr has density 1.49 g/mL and significantly higher water content . The low water specification is critical for moisture-sensitive reactions, and the narrow assay range ensures reproducible stoichiometry in sensitive transformations such as peptide deprotections [1].

Reagent quality Procurement specification Impurity control

Deprotection Selectivity: 30% HBr/AcOH vs. Trifluoroacetic Acid (TFA) in Peptide Chemistry

In peptide chemistry, 30% HBr in acetic acid enables simultaneous cleavage of Asp(OtBu) and Boc protecting groups (3 hours, room temperature) without inducing tryptophan (Trp) oxidation, a common side reaction observed with trifluoroacetic acid (TFA) under similar conditions [1]. This selectivity advantage is critical for maintaining the integrity of oxidation-sensitive amino acid residues during deprotection steps.

Peptide synthesis Protecting group removal Side reaction control

Nucleophilicity and Halide Leaving Group: Br⁻ vs. Cl⁻ in Acetic Acid Medium

HBr in acetic acid generates the bromide anion (Br⁻), which exhibits higher nucleophilicity than chloride (Cl⁻) in non-aqueous media [1]. This difference renders HBr/AcOH particularly effective for SN2 displacements on alcohols and ethers to form alkyl bromides, whereas HCl in acetic acid (or aqueous HCl) often fails to cleave ethers or proceeds with substantially lower efficiency [1][2]. The enhanced leaving group ability of Br⁻ also facilitates acid-catalyzed ether cleavage compared to Cl⁻.

Nucleophilic substitution Alkyl halide synthesis Reagent selection

Optimal Use Cases for Acetic Acid with Hydrobromic Acid (CAS 37348-16-6) Based on Quantitative Differentiation


Anhydrous Demethylation of Aryl Methyl Ethers with Controlled Halogen Migration

When demethylating brominated aryl methyl ethers (e.g., 6-bromoveratric acid) where retention or directed migration of the bromine substituent is synthetically essential, use 33% HBr in acetic acid rather than 48% aqueous HBr [1]. The non-aqueous medium favors 5-bromoprotocatechuic acid as the major product, whereas aqueous HBr yields predominantly debrominated protocatechuic acid, which would require additional bromination steps to reinstall the halogen [1].

Simultaneous Boc/Asp(OtBu) Deprotection in Tryptophan-Containing Peptides

In solid-phase peptide synthesis where the target sequence includes oxidation-prone tryptophan residues, employ 30% HBr in acetic acid for simultaneous removal of tert-butyl-based side-chain protecting groups and N-terminal Boc groups [2]. This reagent achieves complete deprotection within 3 hours at room temperature without inducing tryptophan oxidation, a common side reaction with TFA that necessitates additional purification and reduces yield [2].

Synthesis of Alkyl Bromides from Alcohols Under Anhydrous Conditions

For the conversion of primary or secondary alcohols to the corresponding alkyl bromides in the presence of acid-sensitive functional groups, use 33% HBr in acetic acid rather than aqueous HBr or HCl-based reagents . The non-aqueous medium prevents competing hydrolysis reactions, while the high nucleophilicity of bromide ion in acetic acid ensures efficient SN2 displacement [3]. Aqueous HBr introduces water that can hydrolyze esters, acetals, or other labile protecting groups present in the substrate.

Ether Cleavage in Multi-Step Natural Product Synthesis

When cleaving aryl alkyl ether protective groups (e.g., methyl, benzyl) in complex natural product intermediates, select 33% HBr in acetic acid over HCl/acetic acid [3]. The stronger nucleophilicity of bromide compared to chloride is required for efficient ether cleavage; HCl in acetic acid does not cleave ethers under similar conditions [3][4]. Additionally, the enhanced acidity of HBr in acetic acid (relative to aqueous HBr) accelerates cleavage of sterically hindered ethers [5].

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